VPC 23019
Übersicht
Beschreibung
VPC 23019 ist eine synthetische Verbindung, die als kompetitiver Antagonist an den Sphingosin-1-Phosphat-1- und Sphingosin-1-Phosphat-3-Rezeptoren wirkt. Sie ist auch ein Agonist an den Sphingosin-1-Phosphat-4- und Sphingosin-1-Phosphat-5-Rezeptoren. Diese Verbindung ist ein Sphingosin-1-Phosphat-Analog mit Aryl-Amid-Struktur und wurde aufgrund ihrer Fähigkeit, Sphingosin-1-Phosphat-Rezeptoren zu modulieren, in der wissenschaftlichen Forschung weit verbreitet eingesetzt .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst die Kondensation der Carboxygruppe von O-Phospho-D-Serin mit der Aminogruppe von m-Octylanilin. Die Reaktion erfordert typischerweise die Verwendung eines Kupplungreagenzes wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit chromatographischen Techniken gereinigt und mit spektroskopischen Methoden charakterisiert .
Wissenschaftliche Forschungsanwendungen
VPC 23019 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Modulation von Sphingosin-1-Phosphat-Rezeptoren eingesetzt.
Biologie: Wird in Experimenten verwendet, um Zellsignalwege zu verstehen, die Sphingosin-1-Phosphat betreffen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit der Sphingosin-1-Phosphat-Signalgebung zusammenhängen, wie Krebs und Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Sphingosin-1-Phosphat-Rezeptoren abzielen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Sphingosin-1-Phosphat-Rezeptoren bindet. Als kompetitiver Antagonist an den Sphingosin-1-Phosphat-1- und Sphingosin-1-Phosphat-3-Rezeptoren hemmt er die Bindung von Sphingosin-1-Phosphat und blockiert so seine Signalwege. Diese Modulation beeinflusst verschiedene zelluläre Prozesse, darunter Zellmigration, Proliferation und Überleben .
Ähnliche Verbindungen:
Fingolimod-Hydrochlorid: Ein weiterer Modulator des Sphingosin-1-Phosphat-Rezeptors, der zur Behandlung von Multipler Sklerose eingesetzt wird.
SEW2871: Ein selektiver Agonist für den Sphingosin-1-Phosphat-1-Rezeptor.
JTE-013: Ein selektiver Antagonist für den Sphingosin-1-Phosphat-2-Rezeptor
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner doppelten Rolle als Antagonist an den Sphingosin-1-Phosphat-1- und Sphingosin-1-Phosphat-3-Rezeptoren und als Agonist an den Sphingosin-1-Phosphat-4- und Sphingosin-1-Phosphat-5-Rezeptoren. Diese Dualität ermöglicht es, mehrere Signalwege zu modulieren, was es zu einem wertvollen Werkzeug in der Forschung macht .
Wirkmechanismus
Target of Action
VPC 23019, also known as ®-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, is a competitive antagonist at the S1P1 and S1P3 receptors . These receptors are part of the sphingosine-1-phosphate (S1P) receptor family, which consists of five G protein-coupled receptors (S1P1-5) .
Mode of Action
This compound interacts with its targets, the S1P1 and S1P3 receptors, by competitively inhibiting their activation . This means that this compound binds to these receptors and prevents them from being activated by S1P, thereby blocking the downstream effects of S1P receptor activation.
Biochemical Pathways
The S1P receptors, including S1P1 and S1P3, are coupled to various intracellular second messenger systems, including intracellular Ca2+, phospholipase C, adenylyl cyclase, phosphatidylinositol 3 (PI3) kinase, mitogen-activated protein kinase, protein kinase Akt, and Ras- and Rho-dependent pathways . By inhibiting the activation of S1P1 and S1P3, this compound can affect these downstream signaling pathways.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
This compound has been shown to abolish S1P-induced cell migration, Gi-dependent Rac stimulation, and tube formation . It inhibits the activity of SIP1 with an IC50 value of 8 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VPC 23019 involves the condensation of the carboxy group of O-phospho-D-serine with the amino group of m-octylaniline. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen: VPC 23019 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff oder am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte:
Oxidation: Oxidierte Derivate des aromatischen Rings.
Reduktion: Reduzierte Amidderivate.
Substitution: Substituierte aromatische Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Fingolimod Hydrochloride: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
SEW2871: A selective agonist for sphingosine-1-phosphate-1 receptor.
JTE-013: A selective antagonist for sphingosine-1-phosphate-2 receptor
Uniqueness of VPC 23019: this compound is unique due to its dual role as an antagonist at sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors and an agonist at sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in research .
Eigenschaften
IUPAC Name |
[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSUGVVWGNKFE-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate (VPC23019)?
A1: (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, commonly known as VPC23019, is a synthetic compound that acts as an antagonist for specific sphingosine-1-phosphate receptors (S1PRs).
Q2: How does VPC23019 exert its antagonistic effects?
A2: VPC23019 binds to S1PR1 and S1PR3, preventing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling pathways normally activated by S1P.
Q3: What are the downstream effects of VPC23019's antagonism of S1PR1 and S1PR3?
A3: Blocking S1PR1 and/or S1PR3 with VPC23019 has been shown to:
- Reduce adipocyte hypertrophy and improve glucose tolerance in mice fed a high-fat diet. [] This effect is linked to the inhibition of S1PR2 signaling, which promotes adipocyte hypertrophy and insulin resistance.
- Abolish the protective effect of S1P on platelet-activating factor (PAF)-induced endothelial gap formation and increased hydraulic conductivity in rat mesenteric venules. []
- Decrease IgE/antigen-dependent degranulation and secretion of inflammatory mediators like IL-6, TNF-α, and MCP-1 from mast cells. [] This suggests a role for S1P/S1PR2 signaling in mast cell activation.
- Attenuate eosinophilic inflammation in an ovalbumin-induced asthma model in mice. []
- Reduce neuronal death after transient middle cerebral artery occlusion (MCAO) in rats by preserving Akt and ERK phosphorylation, maintaining Bcl-2 expression, and decreasing cleaved caspase-3 expression. []
- Inhibit proliferation and enhance adipogenic differentiation of preadipocytes, while S1PR2 antagonism has the opposite effects. [] This highlights the opposing roles of S1PR1/3 and S1PR2 in adipocyte biology.
- Block the increase in intracellular calcium ([Ca2+]i) and Rho activation induced by S1P in human coronary artery smooth muscle cells. [] This indicates that S1PR3 is involved in S1P-induced vasoconstriction.
Q4: What is the significance of the diverse downstream effects observed upon VPC23019 treatment?
A4: The wide array of effects highlights the complex and context-dependent roles of S1PR1 and S1PR3 in various physiological and pathological processes. This underscores the importance of understanding the specific cell types and signaling pathways involved in each context to predict the outcome of VPC23019 treatment.
Q5: What is the molecular formula and weight of VPC23019?
A5: Unfortunately, the research papers provided do not explicitly state the molecular formula and weight of VPC23019. To obtain this information, it is recommended to consult chemical databases or the manufacturer's documentation.
Q6: Is there any spectroscopic data available for VPC23019?
A6: The research papers provided do not include detailed spectroscopic data for VPC23019. To access this information, it is advisable to refer to specialized chemical databases, publications focusing on its structural characterization, or contact the compound's manufacturer.
Q7: What is known about the material compatibility and stability of VPC23019 under various conditions?
A7: The provided research papers primarily focus on the biological effects and mechanisms of action of VPC23019. They do not delve into its material compatibility, stability under different environmental conditions, or degradation pathways. For this information, it is recommended to consult chemical stability databases, material safety data sheets, or reach out to the manufacturer.
Q8: Are there specific formulation strategies for VPC23019 to enhance its stability, solubility, or bioavailability?
A8: The provided research papers do not elaborate on specific formulation strategies employed for VPC23019. Formulation approaches are typically proprietary information held by pharmaceutical companies and may be revealed in patents or during drug development disclosures.
Q9: How has VPC23019 been used in in vitro studies?
A9: In in vitro studies, VPC23019 has been used to:
- Investigate the role of S1PR1 and S1PR3 in various cellular processes, including cell proliferation, migration, differentiation, and apoptosis. [, , , , , , , , , , , , , , , , , , ] For example, VPC23019 has been used to study the effects of S1P on endothelial cells, smooth muscle cells, mast cells, and immune cells.
- Elucidate the signaling pathways downstream of S1PR1 and S1PR3 activation. [, , , , , , , , , , , , , , ] Researchers have employed VPC23019 to investigate the involvement of various kinases, such as ERK, Akt, and Rho kinase, in S1P-mediated cellular responses.
- Assess the potential of targeting S1PR1 and S1PR3 for therapeutic purposes. [, , , , , , , , , , , , , , , , , , ] VPC23019 has been utilized in preclinical studies to evaluate its efficacy in models of various diseases, including obesity, diabetes, cardiovascular disease, and neurological disorders.
Q10: How has VPC23019 been used in in vivo studies?
A10: In in vivo studies, VPC23019 has been used to:
- Validate the findings of in vitro studies and confirm the role of S1PR1 and S1PR3 in animal models of disease. [, , , , , , , , , , , , , , , , , , ] For instance, VPC23019 has been administered to rodents to study its effects on glucose metabolism, blood pressure, and inflammation.
- Explore the therapeutic potential of S1PR1 and S1PR3 antagonism in various disease models. [, , , , , , , , , , , , , , , , , , ] Researchers have investigated the effects of VPC23019 in preclinical models of conditions like asthma, stroke, and transplant rejection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.